N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
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Description
N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide is a compound that falls within the broader category of acetamide derivatives. These compounds are known for their diverse biological activities, which can range from analgesic effects to anticancer properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on similar acetamide derivatives.
Synthesis Analysis
The synthesis of acetamide derivatives often involves the acylation of amines or the reaction of acyl chlorides with various nucleophiles. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . Similarly, N-((Diphenylamino)methyl)acetamide was synthesized using the Mannich reaction . These methods could potentially be adapted for the synthesis of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide, ensuring the correct stereochemistry and confirming the presence of functional groups.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including acylation, substitution, and complexation with metals. For instance, N-((Diphenylamino)methyl)acetamide formed complexes with cerium(IV), thorium(IV), and dioxouranium(VI), suggesting the potential for coordination chemistry . The reactivity of the thieno[2,3-b]thiopyran moiety in the target compound could also be explored for potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal structure of a compound can influence these properties, as seen with N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which crystallizes in the monoclinic system . The properties of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide would need to be determined experimentally to understand its potential applications.
Scientific Research Applications
Cyclization Reactions
The compound is involved in cyclization reactions of nitriles, exploring the synthesis pathways of structurally related thieno[2,3-b]pyridines through interactions of 2-thienylidene derivatives with methylene active nitriles, contributing to the field of heterocyclic chemistry (Matrosova et al., 1991).
Kinetic Resolution and Synthesis Methods
It plays a role in the kinetic resolution of dorzolamide intermediates, showcasing the versatility of enzymatic processes in obtaining stereoisomers of related compounds for potential therapeutic use, demonstrating the importance of stereochemistry in drug design (Turcu et al., 2009).
Enantiomeric Separation
Research on enantiomeric separation using supercritical fluid chromatography (SFC) and various chiral stationary phases highlights the compound's role in studying chiral recognition mechanisms, important for the development of enantioselective drug formulations (Toribio et al., 2011).
Analytical Method Development
Studies on the development of practical high-performance liquid chromatography (HPLC) methods for the analysis and quality assessment of related compounds underscore the importance of analytical chemistry in ensuring the purity and efficacy of pharmaceutical agents (Dovletoglou et al., 1995).
properties
IUPAC Name |
N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-6-5-9(11-7(2)12)8-3-4-15-10(8)16(6,13)14/h3-4,6,9H,5H2,1-2H3,(H,11,12)/t6-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXLCNFSFHSWMJ-RCOVLWMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |
CAS RN |
147086-83-7 |
Source
|
Record name | Acetamide, N-(5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl)-, (4S-trans)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147086-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S-trans)-N-(5,6-diidro-6-metil-7,7-diossido-4Htieno[2,3-b]tiopiran-4-il)-acetammide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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